6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEKCZNOPVOXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
Industrial Optimization: Continuous Flow Reactors
For large-scale synthesis, continuous flow reactors have been employed to optimize reaction parameters such as temperature, residence time, and reagent concentrations.
- Advantages include improved heat and mass transfer, better control over reaction kinetics, and enhanced safety for handling reactive intermediates.
- Continuous flow synthesis allows for consistent product quality and scalability, essential for pharmaceutical intermediate production.
Purification and Characterization
After synthesis, purification is typically achieved by:
- Recrystallization from solvents like ethanol, dioxane, or dimethylformamide.
- Chromatographic techniques may be used for further purification if necessary.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify functional groups.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation/Nucleophilic substitution | 2-Chlorobenzyl chloride, base (triethylamine), solvent (CH2Cl2 or CH3CN) | 70-85 | Introduction of 2-chlorophenylmethyl group at C-6 |
| 2 | Chlorination | Phosphorous oxychloride (POCl3), reflux | 75-80 | Converts hydroxy/amino to chloro group at C-4 |
| 3 | Amination | Ammonia or primary amine, reflux in ethanol | 65-85 | Substitution of chloro by amine at C-4 |
| 4 | Purification | Recrystallization, chromatography | - | Achieves high purity for characterization |
Detailed Research Findings
- The phosphorous oxychloride method is efficient for introducing chloro substituents on pyrimidine rings, enabling subsequent amination steps.
- Alkylation with 2-chlorobenzyl chloride proceeds smoothly under mild basic conditions, providing good regioselectivity for substitution at the 6-position.
- Continuous flow reactors have demonstrated the potential to increase yield and reduce reaction times compared to batch processes, making industrial production more viable.
- Analytical studies confirm that the final compound maintains structural integrity and high purity, essential for its use as a pharmaceutical intermediate.
Chemical Reactions Analysis
Types of Reactions: 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as sodium hydroxide, and electrophiles such as hydrochloric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidin-4-amines.
Scientific Research Applications
Chemistry: 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological studies, with applications in enzyme inhibition and receptor binding assays.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
Key structural analogs and their substituents are summarized below:
Physicochemical Properties
- Lipophilicity: The 2-chlorophenylmethyl group in the target compound likely increases logP compared to methyl- or morpholino-substituted analogs, influencing pharmacokinetics.
- Hydrogen Bonding: Unlike compounds with methoxy or trifluoromethyl groups , the target lacks strong hydrogen-bond donors, which may reduce solubility but improve blood-brain barrier penetration.
- Crystal Packing : Dihedral angles between aromatic rings (e.g., 12.8° in fluorophenyl derivatives ) suggest that substituents influence molecular stacking, affecting crystallinity and stability.
Biological Activity
6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C11H10ClN3, features a pyrimidine ring substituted with a chlorophenyl group. The presence of the chlorophenyl moiety is significant for its biological interactions.
Research indicates that compounds similar to this compound are often involved in inhibiting protein kinases, which play critical roles in various cellular processes, including cell proliferation and survival. The inhibition of these kinases can lead to apoptosis in cancer cells and modulation of signaling pathways crucial for tumor growth .
Antitumor Effects
This compound has demonstrated notable antitumor activity across various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms .
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| HeLa | 53.02 | 50% |
| MDA-MB-435 | 37.42 | 100% (total death) |
| K562 | 22.77 | Moderate |
| AGS | 32.21 | Significant |
Cytotoxicity
The compound displays selective cytotoxicity, affecting cancer cells more than normal cells. For instance, it has been reported to exhibit low toxicity towards normal human endothelial cells while significantly reducing viability in cancerous cell lines like HeLa and AGS .
Case Studies
- Study on Cell Cycle Arrest : A recent study investigated the effects of this compound on cell cycle progression in HeLa cells. The compound was found to cause G1 phase arrest, leading to decreased proliferation rates and increased apoptosis markers .
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, correlating with the in vitro findings .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution characteristics within tissues. Metabolic studies indicate that it undergoes biotransformation via cytochrome P450 enzymes, which may affect its efficacy and safety profile .
Future Directions
Further research is warranted to explore:
- Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents.
- Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound could provide insights into its precise mechanisms of action.
- Structural Modifications : Synthesis of analogs may enhance potency or selectivity towards specific cancer types.
Q & A
Q. Q1. What are the optimal synthetic routes and conditions for preparing 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine?
Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of 2-chlorobenzyl chloride with pyrimidine precursors under alkaline conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or toluene at 120–130°C .
- Step 2: Amination at the pyrimidine C4 position using guanidine nitrate in ethanol under reflux, monitored by TLC .
- Optimization: Yield and purity are improved by adjusting solvent polarity, reaction time (6–8 hours for complete conversion), and stoichiometric ratios of intermediates (e.g., 1:1 molar ratio of enone to guanidine) .
Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Spectroscopy:
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+1]⁺ at m/z 394.2) validate molecular weight .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
Advanced Research: Mechanistic and Pharmacological Studies
Q. Q3. How can researchers resolve contradictions in reported biological activities of pyrimidin-4-amine derivatives?
Answer: Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) require:
- Structural-Activity Relationship (SAR) Analysis: Compare analogs with substituent variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups) to isolate pharmacophores .
- Binding Assays: Use fluorescence quenching or surface plasmon resonance (SPR) to quantify target affinity (e.g., enzyme inhibition constants).
- In Silico Docking: Map steric and electronic interactions with biological targets (e.g., cholinesterase active sites) .
Q. Q4. What computational methods predict the reactivity of this compound in biological systems?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C5 position often shows high electrophilicity due to electron-withdrawing chloro groups .
- Molecular Dynamics (MD): Simulates solvation effects and conformational stability in aqueous environments (e.g., free energy changes during protein binding) .
Advanced Research: Environmental and Mechanistic Toxicology
Q. Q5. How should researchers design experiments to evaluate the environmental fate of this compound?
Answer:
- Degradation Studies:
- Hydrolysis: Expose the compound to pH-varied buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC .
- Photolysis: Use UV-Vis irradiation (λ = 254–365 nm) to assess photodegradation products .
- Ecotoxicology:
- Microcosm Models: Test acute toxicity (LC₅₀) in Daphnia magna or algae, correlating results with logP values to estimate bioaccumulation .
Q. Q6. What experimental strategies validate hypothesized metabolic pathways in mammalian systems?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (e.g., rat or human CYP450 isoforms) and identify metabolites via LC-MS/MS. Key phase I reactions include hydroxylation at the benzyl or pyrimidine positions .
- Isotope Labeling: Use ¹⁴C-labeled analogs to trace metabolic pathways in vivo (e.g., biliary vs. urinary excretion) .
Advanced Research: Crystallography and Material Science
Q. Q7. How do intermolecular interactions influence the solid-state properties of this compound?
Answer:
- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., 2.02 Å in polymorphs) stabilize planar conformations, while C–H⋯π interactions (3.5–4.0 Å) dictate crystal packing .
- Polymorphism Screening: Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify metastable forms .
Methodological Guidance: Experimental Design
Q. Q8. What principles ensure rigor in designing studies involving this compound?
Answer:
- Control Groups: Include solvent-only controls to distinguish compound-specific effects from artifacts .
- Replication: Use ≥4 biological replicates for in vivo assays to account for variability .
- Blinding: Assign sample codes randomly to mitigate observer bias in pharmacological evaluations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
